![molecular formula C19H34P2 B14258840 9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) CAS No. 170007-65-5](/img/structure/B14258840.png)
9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) is a complex organophosphorus compound known for its unique bicyclic structure. This compound is part of the phosphabicyclo[4.2.1]nonane family, which is characterized by a bicyclic framework containing phosphorus atoms. The compound’s structure provides it with distinctive chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) typically involves the reaction of appropriate phosphine precursors with a propane-1,2-diyl linker. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Common reagents used in the synthesis include phosphine ligands and alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as distillation or crystallization to obtain the pure compound. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phosphorus atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve specific solvents and temperature controls to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in catalysis, material science, and organic synthesis .
Applications De Recherche Scientifique
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which are crucial in catalytic processes. The bicyclic structure provides stability and specificity in these interactions, allowing the compound to effectively participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phosphabicyclo[4.2.1]nonane: A simpler analog with a single bicyclic structure.
9,9’-Bis(9-phosphabicyclo[4.2.1]nonane): Similar in structure but without the propane-1,2-diyl linker.
9-Phosphabicyclo[3.3.1]nonane: Another bicyclic phosphine with a different ring size.
Uniqueness
9,9’-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane) is unique due to its propane-1,2-diyl linker, which provides additional flexibility and reactivity compared to its analogs. This structural feature enhances its ability to form stable complexes and participate in diverse chemical reactions, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
170007-65-5 |
|---|---|
Formule moléculaire |
C19H34P2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
9-[1-(9-phosphabicyclo[4.2.1]nonan-9-yl)propan-2-yl]-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C19H34P2/c1-15(21-18-8-4-5-9-19(21)13-12-18)14-20-16-6-2-3-7-17(20)11-10-16/h15-19H,2-14H2,1H3 |
Clé InChI |
UXDCLCMAOKGFFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CP1C2CCCCC1CC2)P3C4CCCCC3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
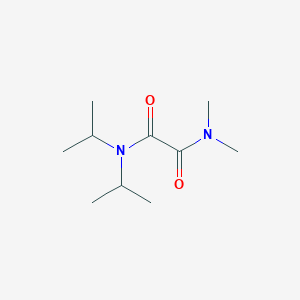

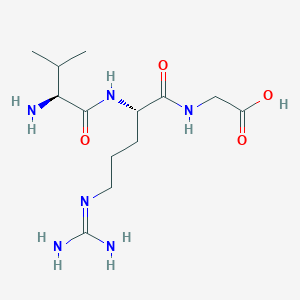

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis(1-propyl-1H-benzimidazole)](/img/structure/B14258807.png)
![[2,3-Bis[3-(3-diphenoxyphosphanyloxypropoxy)propyl]phenyl] phosphite](/img/structure/B14258810.png)
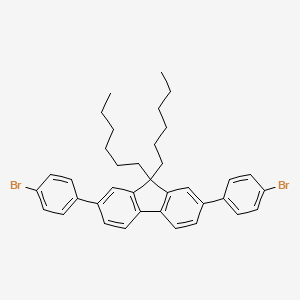
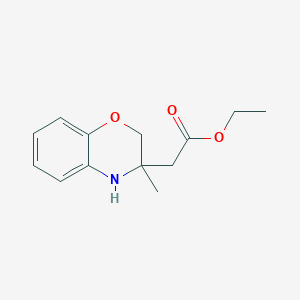
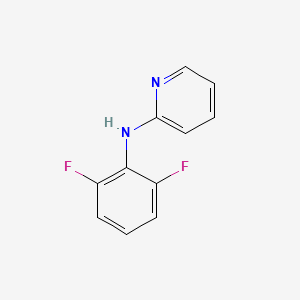
![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)

